2-(Acetyloxy)-3-methylbenzoic acid

Catalog No.
S662431
CAS No.
4386-39-4
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Acetyloxy)-3-methylbenzoic acid

CAS Number

4386-39-4

Product Name

2-(Acetyloxy)-3-methylbenzoic acid

IUPAC Name

2-acetyloxy-3-methylbenzoic acid

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-6-4-3-5-8(10(12)13)9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13)

InChI Key

XRBMKGUDDJPAMH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=O)O)OC(=O)C

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)OC(=O)C

The exact mass of the compound 2-(Acetyloxy)-3-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49105. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Acetyloxy)-3-methylbenzoic acid (CAS 4386-39-4), also known as 3-methylaspirin, is a methylated derivative of acetylsalicylic acid (aspirin). It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) that function primarily by inhibiting cyclooxygenase (COX) enzymes. While structurally similar to aspirin, the addition of a methyl group at the 3-position of the benzoic acid ring fundamentally alters its pharmacological profile. This guide provides evidence for why this specific analog should be chosen over aspirin or other salicylates for research applications where balancing antiplatelet efficacy with reduced gastrointestinal toxicity is a critical selection criterion.

Substituting 2-(acetyloxy)-3-methylbenzoic acid with its parent compound, aspirin, is inadvisable for specific research applications because the 3-methyl group is not a trivial modification. This structural change directly results in a differentiated biological profile, most notably a significant reduction in gastric ulceration while maintaining potent antiplatelet activity. For studies focused on developing safer antithrombotic agents or investigating the mechanisms of NSAID-induced gastropathy, the unique combination of retained efficacy and improved gastrointestinal safety makes this analog functionally distinct and non-interchangeable with aspirin.

Significantly Reduced Gastric Ulceration Compared to Aspirin

In a direct comparative study using a rat model, 2-(acetyloxy)-3-methylbenzoic acid demonstrated a markedly lower potential for causing gastric damage than its parent compound, aspirin. At an oral dose of 100 mg/kg, it produced an ulcer index of 0.3, whereas the same dose of aspirin resulted in an ulcer index of 2.6. This represents an 88% reduction in ulcerogenic activity, a critical differentiator for any research involving in vivo administration where gastrointestinal side effects are a confounding variable or primary endpoint.

Evidence DimensionGastric Ulcer Index
Target Compound Data0.3 ± 0.2
Comparator Or BaselineAspirin: 2.6 ± 0.5
Quantified Difference88.5% reduction vs. Aspirin
ConditionsOral administration (100 mg/kg) in rats, ulcer index measured after 4 hours.

For researchers developing safer anti-inflammatory or antiplatelet drugs, this dramatic reduction in a key dose-limiting toxicity is the primary justification for procuring this specific analog over aspirin.

Potent Antiplatelet Aggregation Activity Comparable to Aspirin

The primary therapeutic action of aspirin in cardiovascular protection is the inhibition of platelet aggregation. 2-(Acetyloxy)-3-methylbenzoic acid retains this critical function. In ex vivo studies using human platelet-rich plasma, it inhibited arachidonic acid-induced platelet aggregation with an IC50 value of 26 μM, which is comparable to that of aspirin (IC50 = 23 μM). This demonstrates that the structural modification that reduces gastric toxicity does not compromise its efficacy as an inhibitor of this key therapeutic pathway.

Evidence DimensionInhibition of Platelet Aggregation (IC50)
Target Compound Data26 ± 4 μM
Comparator Or BaselineAspirin: 23 ± 3 μM
Quantified DifferencePotency is statistically comparable to Aspirin
ConditionsEx vivo assay on human platelet-rich plasma, aggregation induced by arachidonic acid.

This evidence confirms the compound is a valid tool for antithrombotic research, justifying its selection by demonstrating it maintains the desired biological effect while offering a superior safety profile.

Irreversible Inhibition of Cyclooxygenase (COX), Confirming Aspirin-Like Mechanism

Like aspirin, 2-(acetyloxy)-3-methylbenzoic acid acts as an irreversible inhibitor of platelet cyclooxygenase (COX-1). This was confirmed in washed human platelets, where its inhibitory effect persisted after the removal of the unbound drug, a hallmark of the covalent acetylation mechanism shared with aspirin. In contrast, reversible NSAIDs like indomethacin showed a recovery of enzyme activity. This shared irreversible mechanism is crucial for applications requiring long-lasting antiplatelet effects from a single administration.

Evidence DimensionMechanism of COX Inhibition
Target Compound DataIrreversible
Comparator Or BaselineAspirin (Irreversible); Indomethacin (Reversible)
Quantified DifferenceQualitatively identical mechanism to Aspirin
ConditionsInhibition of arachidonic acid-induced malondialdehyde (MDA) formation in washed human platelets.

For mechanistic studies or long-term cell culture experiments, confirming an irreversible mechanism of action ensures comparability with historical aspirin data and justifies its use as a tool to dissect the specific roles of COX-1 acetylation.

Preclinical Development of Safer Antithrombotic Agents

This compound is the right choice for in vivo studies aiming to develop new antiplatelet therapies. Its proven ability to inhibit platelet aggregation to a similar degree as aspirin, combined with a nearly 90% reduction in ulcerogenic potential, allows researchers to investigate therapeutic effects at effective doses with a significantly lower risk of gastrointestinal complications confounding the results.

Investigating Mechanisms of NSAID-Induced Gastropathy

As a close structural analog of aspirin with a starkly different gastric safety profile, this molecule serves as an ideal tool for comparative studies. It enables researchers to isolate the structural determinants of NSAID-induced gastric injury, helping to answer why minor molecular changes can dramatically alter toxicity while preserving the primary mechanism of action.

Structure-Activity Relationship (SAR) Studies on COX Inhibitors

In medicinal chemistry and pharmacology, this compound is a critical procurement for building SAR models. It provides a key data point on the effect of substitution at the 3-position of the acetylsalicylate scaffold, informing the design of future inhibitors with optimized potency and safety profiles.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

194.05790880 g/mol

Monoisotopic Mass

194.05790880 g/mol

Heavy Atom Count

14

UNII

2G83E641HZ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4386-39-4

Wikipedia

Cresopirine

Dates

Last modified: 08-15-2023

Explore Compound Types